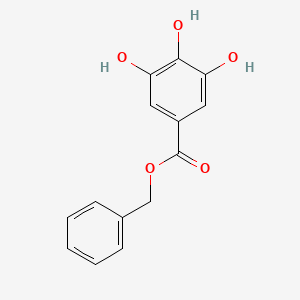

GallicAcidBenzylEster

Description

Gallic Acid Benzyl Ester (3,4,5-trihydroxybenzoic acid benzyl ester) is a phenolic ester derived from gallic acid, where the hydroxyl groups are esterified with a benzyl moiety. This compound is of significant interest in pharmaceutical and cosmetic research due to its enhanced stability and bioavailability compared to free gallic acid. Its primary applications include antioxidant, antimicrobial, and anticancer activities, attributed to the synergistic effects of the phenolic core and the lipophilic benzyl group .

Properties

IUPAC Name |

benzyl 3,4,5-trihydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O5/c15-11-6-10(7-12(16)13(11)17)14(18)19-8-9-4-2-1-3-5-9/h1-7,15-17H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPCCQNGKAFBWAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)C2=CC(=C(C(=C2)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of GallicAcidBenzylEster typically involves the esterification of 3,4,5-Trihydroxybenzoic acid with benzyl alcohol. This reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process .

Industrial Production Methods

In industrial settings, the production of GallicAcidBenzylEster can be scaled up using continuous flow reactors. These reactors allow for better control of reaction conditions and can produce the ester in larger quantities. The use of catalysts and optimized reaction conditions ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

GallicAcidBenzylEster undergoes various chemical reactions, including:

Oxidation: The ester can be oxidized to form quinones and other oxidation products.

Reduction: Reduction reactions can convert the ester back to its corresponding alcohol and acid.

Substitution: The ester can undergo nucleophilic substitution reactions, where the benzyl group can be replaced by other substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: 3,4,5-Trihydroxybenzoic acid and benzyl alcohol.

Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Chemistry

- Synthesis Precursor : Gallic Acid Benzyl Ester serves as a precursor in the synthesis of more complex organic molecules. It can be utilized in the production of various derivatives that are important in pharmaceutical chemistry.

Biology

- Antioxidant Activity : The compound is extensively studied for its antioxidant properties, which involve scavenging free radicals and reactive oxygen species. This activity is crucial for protecting cells against oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders.

Medicine

- Therapeutic Potential : Research indicates that Gallic Acid Benzyl Ester may possess anti-inflammatory and anticancer properties. Studies have shown its effectiveness in inhibiting cancer cell proliferation and promoting apoptosis in certain cancer types.

Industry

- Food and Cosmetics Additive : Due to its antioxidant properties, Gallic Acid Benzyl Ester is used as an additive in food preservation and cosmetic formulations to enhance product stability and shelf life.

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal examined the effects of Gallic Acid Benzyl Ester on human cancer cell lines. The results indicated that treatment with this compound led to a significant reduction in cell viability and induced apoptosis, suggesting its potential as a therapeutic agent in cancer treatment.

Case Study 2: Antioxidant Efficacy

In another study focused on oxidative stress, Gallic Acid Benzyl Ester demonstrated superior antioxidant activity compared to other gallate esters. This research highlighted its potential use as a natural preservative in food products, effectively extending their shelf life by reducing oxidative degradation.

Mechanism of Action

The mechanism of action of GallicAcidBenzylEster primarily involves its antioxidant activity. The compound can scavenge free radicals and reactive oxygen species, thereby protecting cells and tissues from oxidative damage. It interacts with molecular targets such as enzymes and signaling pathways involved in oxidative stress response .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Physicochemical Properties

Gallic Acid Benzyl Ester’s properties are influenced by its esterification and aromatic hydroxyl groups. Below is a comparison with benzyl esters of related acids:

Key Observations :

- Lipophilicity : Gallic Acid Benzyl Ester exhibits higher LogP than benzyl acetate, aligning with its enhanced membrane permeability. However, benzyl benzoate is more lipophilic due to its larger aromatic group .

- Stability : The trihydroxybenzene core in Gallic Acid Benzyl Ester increases susceptibility to oxidation compared to simpler esters like benzyl acetate, necessitating stabilization in formulations .

Antioxidant Capacity

Gallic Acid Benzyl Ester demonstrates superior free radical scavenging activity (IC₅₀ ≈ 12 μM in DPPH assay) compared to benzyl benzoate (IC₅₀ > 50 μM) due to its three hydroxyl groups, which donate protons efficiently . Benzyl acetate lacks phenolic hydroxyls and shows negligible antioxidant activity.

Antimicrobial Effects

Structural Modifications and Bioisosterism

Replacing the benzyl group with bioisosteres (e.g., methyl, cyclohexyl) alters activity:

- Benzyl vs. Methyl Esters : Methyl esters (e.g., benzeneacetic acid methyl ester) exhibit lower LogP and reduced cellular uptake compared to benzyl derivatives .

Biological Activity

Gallic Acid Benzyl Ester (GABE), derived from gallic acid through esterification with benzyl alcohol, exhibits significant biological activities, particularly due to its antioxidant properties. This article explores the compound's mechanisms of action, pharmacological effects, and potential applications in various fields.

GABE is characterized by its ability to scavenge free radicals and reactive oxygen species (ROS), thereby mitigating oxidative stress in biological systems. The antioxidant mechanism involves the donation of hydrogen atoms to free radicals, stabilizing them and preventing cellular damage. This property is crucial for protecting cells from oxidative damage associated with various diseases.

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₄O₅ |

| Molecular Weight | 250.25 g/mol |

| CAS Number | 50888-96-5 |

| Solubility | Soluble in organic solvents |

| Antioxidant Activity | High |

Antioxidant Activity

GABE's primary biological activity is its antioxidant capacity. Research indicates that GABE can effectively reduce oxidative stress markers in vitro and in vivo. Studies have shown that it significantly decreases levels of malondialdehyde (MDA), a marker of lipid peroxidation, while increasing antioxidant enzyme activities such as superoxide dismutase (SOD) and catalase.

Anti-inflammatory Effects

GABE has demonstrated anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators. In experimental models, GABE reduced levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), indicating its potential in managing inflammatory conditions.

Anticancer Potential

Research has also explored GABE's anticancer effects. In vitro studies have shown that GABE can induce apoptosis in cancer cell lines, including breast and colon cancer cells. The compound appears to activate caspases and modulate the expression of Bcl-2 family proteins, thus promoting programmed cell death .

Case Studies

-

Antioxidant Efficacy in Diabetic Models :

A study involving diabetic rats treated with GABE showed a significant reduction in blood glucose levels and improvement in lipid profiles. The treatment group exhibited lower oxidative stress markers compared to the control group, suggesting GABE's protective role against diabetes-induced oxidative damage . -

Anti-inflammatory Activity :

In a controlled trial on rheumatoid arthritis patients, GABE supplementation resulted in decreased joint swelling and pain, correlating with reduced serum levels of inflammatory markers such as C-reactive protein (CRP) and IL-6 . -

Anticancer Activity :

An experiment conducted on human breast cancer cells demonstrated that GABE inhibited cell proliferation by inducing cell cycle arrest at the G1 phase. The study indicated that GABE treatment led to significant downregulation of cyclin D1 and upregulation of p21, a cyclin-dependent kinase inhibitor.

Comparative Analysis with Similar Compounds

GABE shares similarities with other esters of gallic acid, such as methyl gallate and ethyl gallate, but exhibits unique properties due to the benzyl group. This section compares their biological activities:

Table 2: Comparison of Biological Activities

| Compound | Antioxidant Activity | Anti-inflammatory Activity | Anticancer Activity |

|---|---|---|---|

| Gallic Acid Benzyl Ester | High | Moderate | High |

| Methyl Gallate | Moderate | Low | Moderate |

| Ethyl Gallate | Moderate | Moderate | Low |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.